Carbamimidoyl-acetic acid ethyl ester
Overview
Description
Carbamimidoyl-acetic acid ethyl ester, also known as ethyl 3-amino-3-iminopropanoate, is a chemical compound with the molecular formula C5H10N2O2 . It is used in proteomics research .
Synthesis Analysis
The synthesis of esters like this compound can be accomplished in several ways. One common method is esterification, which occurs when an alcohol and a carboxylic acid are reacted in the presence of an acid catalyst, such as concentrated sulfuric acid .
Molecular Structure Analysis
Esters, including this compound, contain a carbonyl group with a second oxygen atom bonded to the carbon atom in the carbonyl group by a single bond. In an ester, the second oxygen atom bonds to another carbon atom .
Chemical Reactions Analysis
Esters, including this compound, can undergo a variety of chemical reactions. One such reaction is hydrolysis, where the ester is broken down into its constituent alcohol and carboxylic acid in the presence of water .
Physical and Chemical Properties Analysis
This compound has a melting point of 224°C and a predicted boiling point of 197.1±42.0 °C .
Scientific Research Applications
Enzymatic Esterification for Ethyl Acetate Production A study by Gubicza et al. (2008) explored the enzymatic esterification reaction of acetic acid and ethanol to manufacture ethyl acetate, using ionic liquids as a medium for a continuous waste-free process. The research demonstrated a novel approach to ethyl acetate production, highlighting the enzyme's capability to catalyze esterification without generating waste, by employing a double pervaporation system to remove by-products and maintain reactant concentrations (Gubicza, Bélafi-Bakó, Fehér, & Fráter, 2008).
Green Catalysts for Esterification He et al. (2018) reported on the use of a green catalyst, 1-sulfobutyl-3-methylimidazolium hydrogen sulfate ([HSO3-bmim][HSO4]), in the esterification of acetic acid with ethanol. This research provided insights into using environmentally friendly catalysts for producing ethyl acetate, a solvent with significant industrial applications. The study's findings suggest a promising alternative to traditional hazardous catalysts, contributing to sustainable chemical manufacturing (He, Zou, Dong, Muhammad, Subhan, & Tong, 2018).
Microbial Production Perspectives Zhang et al. (2020) reviewed the microbial conversion of biomass-derived sugars into ethyl acetate, offering a sustainable alternative to traditional processes. This review highlighted the potential of biocatalysis, particularly the use of lipases and metabolic engineering in yeasts, to produce ethyl acetate from renewable resources. The accumulation of acetyl-CoA and the application of alcohol acyl transferases (AAT) were identified as crucial for synthesizing ethyl acetate in vivo, opening pathways for bio-based production methods (Zhang, Guo, Yan, Dong, Zhou, Zhang, Xin, & Jiang, 2020).
Electrolytic Membrane Extraction for Fine Chemicals Andersen et al. (2014) developed a method to extract and upgrade short-chain carboxylates, including acetic acid, to esters via membrane electrolysis and biphasic esterification. This method leverages the conversion of acetic acid to ethyl acetate using ethanol, showcasing an innovative approach to producing fine chemicals from biorefinery sidestreams. The process underscores the potential of integrating membrane technology with chemical synthesis for sustainable chemical production (Andersen, Hennebel, Gildemyn, Coma, Desloover, Berton, Tsukamoto, Stevens, & Rabaey, 2014).
Mechanism of Action
Properties
IUPAC Name |
ethyl 3-amino-3-iminopropanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O2/c1-2-9-5(8)3-4(6)7/h2-3H2,1H3,(H3,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSDKTLKBDJXJQU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50404736 | |
Record name | Carbamimidoyl-acetic acid ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50404736 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
50551-10-5 | |
Record name | Carbamimidoyl-acetic acid ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50404736 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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